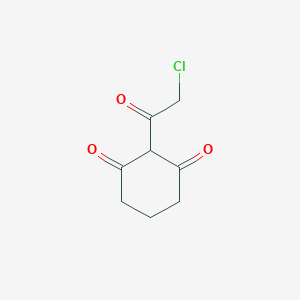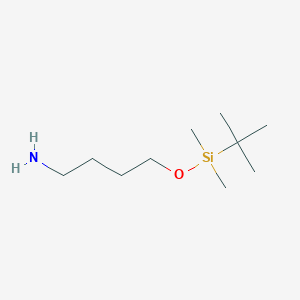
4-((Tert-butyldimethylsilyl)oxy)butan-1-amin
Übersicht
Beschreibung
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, also known as 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, is a useful research compound. Its molecular formula is C10H25NOSi and its molecular weight is 203.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Racematen
“4-((Tert-butyldimethylsilyl)oxy)butan-1-amin” wird als Reaktant bei der Synthese verschiedener racemischer Verbindungen verwendet . Racemate sind Gemische aus zwei Enantiomeren, die Moleküle sind, die sich wie Spiegelbilder zueinander verhalten. Dieser Prozess ist im Bereich der Pharmazeutika entscheidend, da die biologische Aktivität eines Moleküls von seiner spezifischen Orientierung abhängen kann.
Biotinylierung von Azamakrozyklen
Diese Verbindung wird auch zur Biotinylierung von Azamakrozyklen verwendet . Biotinylierung ist ein Prozess, bei dem Biotin an Proteine und andere Makromoleküle gebunden wird. Dieser Prozess wird häufig in verschiedenen biologischen Techniken wie Immunoassays, Zellsortierung und Proteinreinigung verwendet.
Synthese von (+)-Ambruticin
Es wird als wichtiges Reagenz bei der Totalsynthese von (+)-Ambruticin verwendet . Ambruticin ist ein Polyketid-Naturstoff mit antifungalen Eigenschaften.
Synthese von (−)-Laulimalid
Diese Verbindung spielt eine Rolle bei der Synthese von (−)-Laulimalid . Laulimalid ist ein mariner Naturstoff, von dem festgestellt wurde, dass er eine potente Mikrotubulus-stabilisierende Aktivität besitzt, was ihn zu einem potenziellen Kandidaten für die Entwicklung von Krebstherapeutika macht.
Synthese von (−)-Salinosporamid A
“this compound” wird bei der Synthese von (−)-Salinosporamid A verwendet . Salinosporamid A ist ein potenter Proteasom-Inhibitor und wird derzeit als potenzielles Antikrebsmittel untersucht.
Synthese von (+)-Leucascandrolid A
Diese Verbindung wird auch bei der Synthese von (+)-Leucascandrolid A verwendet . Leucascandrolid A ist ein Naturstoff, der aus marinen Quellen gewonnen wird und eine potente zytotoxische Aktivität aufweist.
Eigenschaften
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRNKRBIRBDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
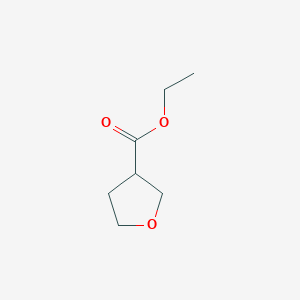
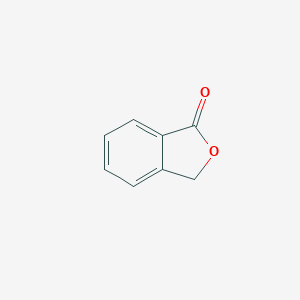
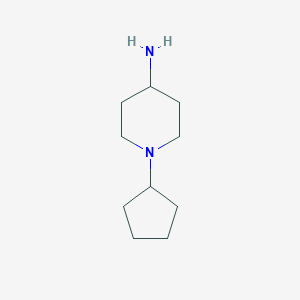
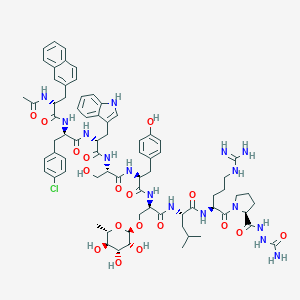
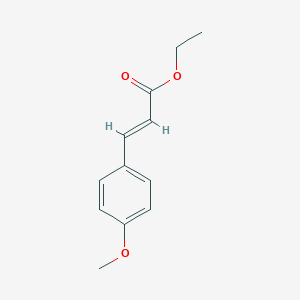
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
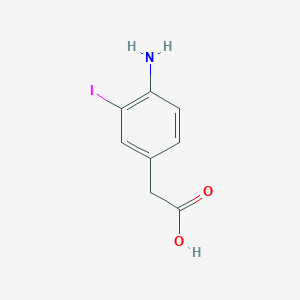
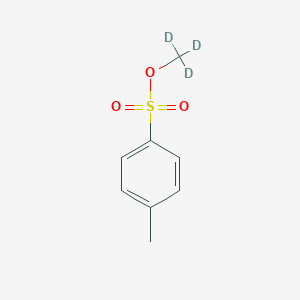
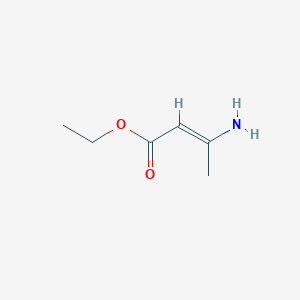
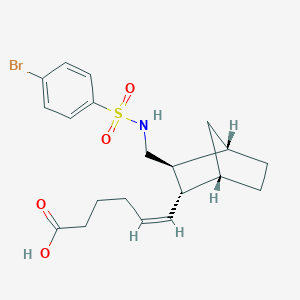

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

